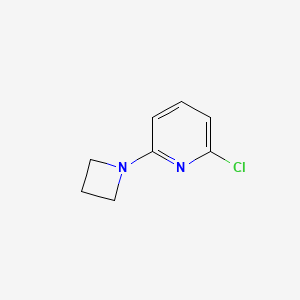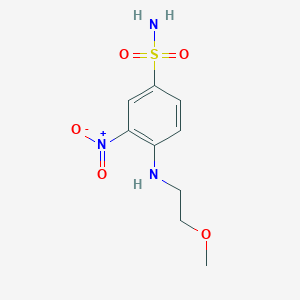
4-(2-Methoxyethylamino)-3-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methoxyethylamino)-3-nitrobenzenesulfonamide is an organic compound with a complex structure that includes a nitro group, a sulfonamide group, and a methoxyethylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethylamino)-3-nitrobenzenesulfonamide typically involves multiple steps. One common method starts with the nitration of benzenesulfonamide to introduce the nitro group. This is followed by the introduction of the methoxyethylamino group through a substitution reaction. The reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
化学反応の分析
Types of Reactions
4-(2-Methoxyethylamino)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxyethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(2-Methoxyethylamino)-3-aminobenzenesulfonamide.
科学的研究の応用
4-(2-Methoxyethylamino)-3-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of 4-(2-Methoxyethylamino)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(2-Methoxyethyl)phenol: Similar in structure but lacks the nitro and sulfonamide groups.
4-(2-Methoxyethylamino)benzenesulfonamide: Similar but lacks the nitro group.
3-Nitrobenzenesulfonamide: Similar but lacks the methoxyethylamino group.
Uniqueness
4-(2-Methoxyethylamino)-3-nitrobenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the nitro and sulfonamide groups allows for diverse chemical reactivity and potential biological activity.
特性
分子式 |
C9H13N3O5S |
|---|---|
分子量 |
275.28 g/mol |
IUPAC名 |
4-(2-methoxyethylamino)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C9H13N3O5S/c1-17-5-4-11-8-3-2-7(18(10,15)16)6-9(8)12(13)14/h2-3,6,11H,4-5H2,1H3,(H2,10,15,16) |
InChIキー |
BMDDOVFPPBVGBG-UHFFFAOYSA-N |
正規SMILES |
COCCNC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



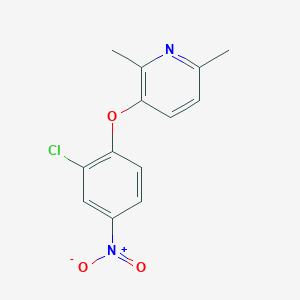
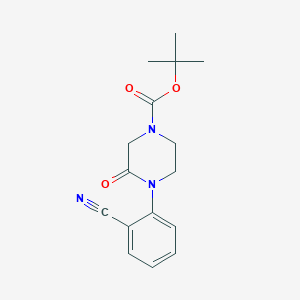
![N-[2-(dimethylamino)ethyl]-4-hydroxybenzamide](/img/structure/B13869541.png)
![Propan-2-yl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13869557.png)
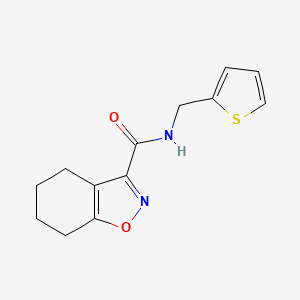
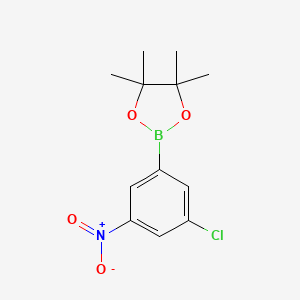
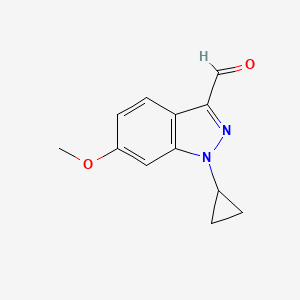
![4-(2-chlorophenyl)-4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-ol](/img/structure/B13869582.png)


![3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]aniline](/img/structure/B13869599.png)

